molecular formula C21H13N3O5 B11116548 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B11116548
M. Wt: 387.3 g/mol
InChI Key: GFTGLXYYEKABOO-UHFFFAOYSA-N
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Description

N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a nitrobenzodioxole and a phenylbenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE typically involves a multi-step process. One common method includes the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 2-phenyl-1,3-benzoxazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups such as halogens, alkyl, or alkoxy groups .

Scientific Research Applications

N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is unique due to its specific combination of functional groups and structural features. The presence of both nitrobenzodioxole and phenylbenzoxazole moieties provides distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C21H13N3O5/c25-24(26)17-10-20-19(27-12-28-20)8-14(17)11-22-15-6-7-18-16(9-15)23-21(29-18)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

GFTGLXYYEKABOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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